2,5-dichlorophenyl benzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-6-7-11(14)12(8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOBGIBDDHLASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dichlorophenyl Benzenesulfonate
Precursor Synthesis Routes to 2,5-Dichlorophenol (B122974)
The primary precursor for the synthesis of 2,5-dichlorophenyl benzenesulfonate (B1194179) is 2,5-dichlorophenol. This intermediate can be synthesized through several routes, most notably starting from 1,4-dichlorobenzene.
Friedel-Crafts Acylation and Baeyer-Villiger Oxidation Pathways
A common and effective method for the synthesis of 2,5-dichlorophenol involves a two-step process starting with 1,4-dichlorobenzene. The initial step is a Friedel-Crafts acylation reaction, followed by a Baeyer-Villiger oxidation.
The process begins with the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to produce 2,5-dichloroacetophenone. google.com This reaction is an electrophilic aromatic substitution where the acetyl group is introduced onto the benzene (B151609) ring. google.com The reaction conditions, including the molar ratio of reactants and the temperature, are critical for achieving a high yield and purity of the product. google.comgoogle.com For instance, optimal conditions can involve a specific molar ratio of p-dichlorobenzene, acetyl chloride, and aluminum trichloride, with the reaction carried out at a controlled temperature. google.comgoogle.com
Table 1: Reaction Parameters for the Synthesis of 2,5-Dichloroacetophenone via Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Reactant 1:Reactant 2:Catalyst) | Temperature (°C) |
| p-Dichlorobenzene | Acetyl Chloride | Aluminum Trichloride | 1:1:1 to 1:1.5:3 | 90-120 |
| m-Dichlorobenzene | Acetic Anhydride | Aluminum Trichloride | 1:1.08 (molar) | 45-55 (addition), 90-95 (reflux) |
| Chlorobenzene | Chloroacetyl Chloride | Aluminum Trichloride | 1.00:1.20:1.80 | 15 |
This table presents a summary of various reported conditions for the Friedel-Crafts acylation to produce dichlorinated acetophenone (B1666503) derivatives.
Alternative Routes for Dichlorophenol Synthesis
While the Friedel-Crafts and Baeyer-Villiger pathway is prominent, other methods exist for the synthesis of dichlorophenols. For example, 2,4-dichlorophenol (B122985) can be synthesized by the direct chlorination of phenol (B47542) using sulfuryl chloride in the presence of a catalyst like aluminum chloride. chemicalbook.com Another approach involves the oxychlorination of phenol using hydrogen chloride and hydrogen peroxide with a manganese(II) sulfate (B86663) catalyst in water, which can selectively produce 2,4-dichlorophenol. researchgate.net Additionally, 2,6-dichlorophenol (B41786) can be prepared from ethyl 4-hydroxybenzoate (B8730719) through chlorination with sulfuryl chloride, followed by saponification and decarboxylation. orgsyn.org These alternative routes highlight the diverse strategies available for producing dichlorinated phenol isomers, which can then be used in subsequent reactions.
Direct Esterification Approaches for Aryl Benzenesulfonates
Once 2,5-dichlorophenol is obtained, the final step is its esterification to form 2,5-dichlorophenyl benzenesulfonate. This can be achieved through several direct esterification methods.
Reaction of Benzenesulfonyl Chloride with 2,5-Dichlorophenol
A primary and widely used method for the synthesis of aryl sulfonates is the reaction of a phenol with a sulfonyl chloride. researchgate.net In this case, 2,5-dichlorophenol is reacted with benzenesulfonyl chloride. nih.gov This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The reactivity of this process can be influenced by the specific reaction conditions and the nature of the substituents on both the phenol and the sulfonyl chloride.
Esterification with Benzenesulfonic Acid and Alcohol/Phenol Precursors
Direct esterification using benzenesulfonic acid and an alcohol or phenol is another synthetic route. rsc.orgvedantu.com However, this transformation can be challenging to achieve directly. rsc.org Theoretical studies have investigated the mechanism of the esterification of benzenesulfonic acid with methanol, suggesting that SN1 and SN2 pathways are more energetically favorable than addition-elimination mechanisms. rsc.org The reaction of benzene sulfonic acid with a base like sodium hydroxide (B78521) first forms a sodium salt, which can then be fused with additional sodium hydroxide at high temperatures to produce phenoxide, a precursor to phenol. youtube.com
Transition Metal-Catalyzed Syntheses of Aryl Sulfonate Esters
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for forming C-O bonds, including the synthesis of aryl sulfonate esters. beilstein-journals.orgnih.gov Palladium-catalyzed methods have been developed for the preparation of sulfonamides and can be adapted for sulfonate ester synthesis. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. nih.gov For instance, an iodobenzene-catalyzed approach for the synthesis of aryl sulfonate esters from aminoquinolines and sulfonic acids has been reported, proceeding via a remote radical C-O cross-coupling at room temperature. rsc.org These modern catalytic systems provide efficient and selective alternatives for the synthesis of aryl sulfonate esters.
Visible-Light-Induced Multicomponent Reactions for Sulfonic Esters
Recent advancements in organic synthesis have explored the use of visible-light-induced reactions to form sulfonic esters. These methods are attractive due to their often milder reaction conditions and potential for novel reactivity. One such approach involves the multicomponent reaction of aryl diazonium salts, sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an alcohol or phenol. ucm.es
In a general sense, the mechanism for such a visible-light-promoted synthesis of a sulfonate ester would involve the photocatalyst, often a ruthenium or iridium complex, absorbing visible light and entering an excited state. This excited photocatalyst can then engage in an electron transfer process with the aryl diazonium salt to generate an aryl radical. This radical can then react with a sulfur dioxide surrogate to form an arylsulfonyl radical. Subsequent coupling of this arylsulfonyl radical with an alcohol or, in this specific case, 2,5-dichlorophenol, would yield the desired this compound. Organic dyes like Eosin Y have also been employed as photocatalysts for similar transformations, offering a metal-free alternative. researchgate.netrsc.org
While a specific protocol for the visible-light-induced synthesis of this compound is not extensively detailed in the literature, the general principles of these multicomponent reactions provide a framework for its potential synthesis. The reaction would likely involve a photocatalyst, a benzenediazonium (B1195382) salt, a sulfur dioxide source, and 2,5-dichlorophenol in a suitable solvent under visible light irradiation.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The traditional and most common method for synthesizing this compound is the reaction of 2,5-dichlorophenol with benzenesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. chempap.orgresearchgate.net The optimization of this process is critical for maximizing yield and purity.
Catalyst Systems and Reaction Environment Influence
Base Catalysis: Pyridine (B92270) and its derivatives are commonly used as catalysts in the formation of sulfonate esters from sulfonyl chlorides and phenols. rsc.org The pyridine acts as a nucleophilic catalyst, reacting with the benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the 2,5-dichlorophenoxide ion to form the final product. The base also serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. rsc.org
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another effective method, particularly when dealing with reactants that are soluble in different, immiscible phases. wikipedia.orgslideshare.net In the synthesis of this compound, a two-phase system of an aqueous solution of sodium hydroxide and an organic solvent containing the 2,5-dichlorophenol and benzenesulfonyl chloride can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the dichlorophenoxide anion from the aqueous phase to the organic phase, where it can react with the benzenesulfonyl chloride. wikipedia.orgcrdeepjournal.org This method can lead to faster reactions and higher yields by improving the contact between the reactants.
The table below summarizes the influence of different catalyst systems on the synthesis of sulfonate esters, which can be extrapolated to the synthesis of this compound.
| Catalyst System | Reaction Environment | General Observations |
| Pyridine | Homogeneous (organic solvent) | Acts as a nucleophilic catalyst and acid scavenger. Efficient for many sulfonate ester syntheses. |
| Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts) | Biphasic (aqueous/organic) | Facilitates reaction between reactants in different phases, often leading to increased reaction rates and yields. |
Isolation and Purification Techniques
After the reaction is complete, the isolation and purification of this compound are crucial steps to obtain a product of high purity.
Work-up: The initial work-up procedure typically involves quenching the reaction mixture, often with water or a dilute acid, to remove any remaining base and salts. This is followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, and dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
Purification: The crude product obtained after solvent evaporation can be purified by several methods:
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the this compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the crystallization of the pure product upon cooling, leaving impurities behind in the mother liquor.
Column Chromatography: For more challenging purifications or to separate the product from closely related impurities, column chromatography is employed. A slurry of silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as individual fractions.
The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 2,5-dichlorophenyl benzenesulfonate (B1194179), both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzenesulfonate and the dichlorophenyl rings. The protons of the unsubstituted phenyl group are expected to appear as a complex multiplet in the range of 7.4-8.0 ppm. The three protons on the 2,5-dichlorophenyl ring would present a more defined pattern. The proton at C4 (para to the oxygen) would likely be a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the protons at C3 and C6 would appear as doublets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for each carbon atom. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonate group.
A predicted summary of the NMR data is presented below:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.8 - 8.0 | m | Protons on benzenesulfonate ring |
| ¹H | 7.3 - 7.5 | m | Protons on 2,5-dichlorophenyl ring |
| ¹³C | ~150 | s | C-O (dichlorophenyl ring) |
| ¹³C | ~135 | s | C-S (benzenesulfonate ring) |
| ¹³C | 120 - 135 | d | CH (aromatic) |
| ¹³C | ~130, ~128 | s | C-Cl (dichlorophenyl ring) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of 2,5-dichlorophenyl benzenesulfonate is expected to be dominated by strong absorptions from the sulfonate group.
Key expected vibrational modes include:
S=O Asymmetric and Symmetric Stretching: Strong bands are anticipated around 1370 cm⁻¹ and 1180 cm⁻¹ respectively, characteristic of the sulfonate ester functionality.
S-O Stretching: A strong absorption is expected in the 900-1000 cm⁻¹ region.
C-O Stretching: A band in the 1200-1250 cm⁻¹ region is expected for the aryl-O-S linkage.
C-Cl Stretching: Absorptions in the 1000-1100 cm⁻¹ region can be attributed to the carbon-chlorine bonds.
Aromatic C-H and C=C Stretching: These will appear in their typical regions, around 3050-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| S=O Asymmetric Stretch | ~1370 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| S=O Symmetric Stretch | ~1180 | Strong |
| Aryl C-O Stretch | 1250 - 1200 | Strong |
| C-Cl Stretch | 1100 - 1000 | Strong |
| S-O Stretch | 1000 - 900 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₂H₈Cl₂O₃S), the molecular weight is approximately 302.16 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 302, with isotopic peaks at [M+2]⁺ and [M+4]⁺ due to the presence of two chlorine atoms.
The primary fragmentation pathways would likely involve the cleavage of the ester linkage. Key expected fragments include:
[C₆H₅SO₂]⁺: A peak at m/z 141, corresponding to the benzenesulfonyl cation.
[C₆H₃Cl₂O]⁺: A peak at m/z 161, corresponding to the 2,5-dichlorophenoxy cation.
[C₆H₅]⁺: A peak at m/z 77, from the loss of SO₂ from the benzenesulfonyl cation.
[C₆H₃Cl₂]⁺: A peak at m/z 145, from the loss of a carbonyl group from the dichlorophenoxy cation.
| m/z | Predicted Fragment Ion |
| 302 | [C₁₂H₈Cl₂O₃S]⁺ (Molecular Ion) |
| 161 | [C₆H₃Cl₂O]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While no experimental crystal structure for this compound is publicly available, we can infer its likely solid-state conformation by analogy to the structurally similar N-(2,5-Dichlorophenyl)benzenesulfonamide. nih.gov X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as revealing the intermolecular interactions that govern the crystal packing.
Analysis of Torsion Angles and Dihedral Angles
The key torsion angle in the molecule is that which defines the orientation of the two aromatic rings relative to each other, specifically the C-O-S-C linkage. It is expected that the molecule will adopt a non-planar conformation. The dihedral angle between the planes of the benzenesulfonate and the 2,5-dichlorophenyl rings is anticipated to be significant, likely in the range of 60-80°, similar to what is observed in related sulfonamides. nih.gov This twisted conformation minimizes steric hindrance between the two rings.
Intermolecular Interactions in Crystal Structures
In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by weaker intermolecular forces. These would likely include:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal lattice.
C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the sulfonate group are expected to be present.
Computational and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the ground state properties of a molecule.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like 2,5-dichlorophenyl benzenesulfonate (B1194179), this involves calculating the total energy for various spatial arrangements of its atoms and identifying the conformation with the minimum energy.
The molecule consists of a benzenesulfonate group linked to a 2,5-dichlorophenyl ring. The key conformational feature is the torsion angle around the C-O-S-C linkage. For a related compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, X-ray diffraction studies revealed that the molecule is bent at the sulfur atom, with a C—SO2—NH—C torsion angle of 66.4°. nih.gov The two aromatic rings in this sulfonamide analog are oriented at a dihedral angle of 73.3°. nih.gov A similar twisted, non-planar conformation would be expected for 2,5-dichlorophenyl benzenesulfonate to minimize steric hindrance between the two bulky aryl groups. DFT calculations, typically using a basis set like B3LYP/6-311G, would be employed to find the exact bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. youtube.comrsc.org
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. koreascience.kr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons to an electrophile.
LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. youtube.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. periodicchemistry.com For many organic molecules, this gap can be calculated using DFT methods. periodicchemistry.com In a typical analysis, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO would likely have significant contributions from the phenyl rings, while the LUMO might be centered around the sulfonyl group and the chlorinated ring.
Interactive Data Table: Illustrative Global Reactivity Descriptors (Note: These values are for illustrative purposes based on general principles, as specific data for this compound is not available.)
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (IP + EA) / 2 | The ability to attract electrons |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values.
Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the sulfonate group. periodicchemistry.com
Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack. Positive regions might be found around the hydrogen atoms of the phenyl rings. periodicchemistry.com
Green/Yellow Regions: Indicate neutral or intermediate potential.
The MEP map provides valuable insights into a molecule's reactivity, intermolecular interactions, and how it will be recognized by other molecules, such as biological receptors or reactive species. koreascience.kr
Mechanistic Pathway Predictions for Synthesis and Reactions
Solvolysis Reaction Mechanisms (e.g., SN1, SN2, Addition-Elimination)
Solvolysis is a reaction where the solvent acts as the nucleophile. Benzenesulfonate groups are excellent leaving groups because their negative charge is well-stabilized by resonance across the sulfonyl group's oxygen atoms. This makes sulfonate esters, including this compound, prone to nucleophilic substitution reactions.
The solvolysis of such an ester could proceed through several mechanisms:
SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents that can stabilize both the carbocation and the leaving group. However, the substrate in this case is an aryl sulfonate, meaning the leaving group is attached to an sp2-hybridized carbon of the dichlorophenyl ring. The formation of an unstable aryl cation makes a direct SN1 pathway highly unlikely.
SN2 Mechanism: A one-step process where the nucleophile attacks as the leaving group departs. This is generally not feasible at an unactivated aromatic sp2 carbon.
Addition-Elimination (SNAr) Mechanism: This is the most plausible pathway for nucleophilic substitution on an aromatic ring. The reaction proceeds in two steps:
Addition: The nucleophile (solvent molecule) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (benzenesulfonate anion) departs, restoring the aromaticity of the ring.
The presence of electron-withdrawing chlorine atoms on the phenyl ring would activate it towards nucleophilic attack, making the Addition-Elimination mechanism more favorable.
Transition State Analysis and Energy Barriers
Computational chemistry allows for the mapping of a reaction's energy profile, including the identification of transition states and the calculation of activation energy barriers. For the SNAr solvolysis of this compound, DFT calculations could be used to model the structure and energy of the Meisenheimer complex (the intermediate) and the transition states leading to and from it.
The energy barrier is the difference in energy between the reactants and the highest-energy transition state. A lower energy barrier corresponds to a faster reaction rate. Factors influencing this barrier include the nucleophilicity of the solvent, the stability of the Meisenheimer complex, and the stability of the benzenesulfonate leaving group. Studies on the solvolysis of related sulfonyl halides have shown that the mechanism can be highly dependent on the solvent and substituents, involving synchronous or stepwise bond-making and bond-breaking processes.
Lack of Specific Research Data Precludes Article Generation
A thorough investigation for scholarly articles and data pertaining to the computational and theoretical properties of This compound has revealed a significant lack of specific research required to generate the requested article. While computational studies on related compounds and general methodologies are available, detailed analyses focusing solely on the noncovalent interactions, supramolecular chemistry, and simulated spectroscopic data for this compound are not present in the accessible scientific literature.
The user's request for an article with a specific outline, including "," necessitates in-depth data from methods such as Density Functional Theory (DFT) calculations, Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and simulations of vibrational and electronic spectra.
Searches have identified computational studies on structurally related molecules, including:
N-(2,5-Dichlorophenyl)benzenesulfonamide : This molecule is a sulfonamide analogue, containing an N-H group instead of the ester oxygen in the target compound. While its crystal structure reveals some noncovalent interactions, these are not directly transferable to the sulfonate ester.
2,5-dichloro-1,4-benzoquinone : Research on this compound offers insights into non-covalent interactions involving a 2,5-dichlorinated ring but lacks the benzenesulfonate group.
To maintain scientific accuracy and adhere to the strict instruction of focusing solely on this compound, an article with the requested detail and authority cannot be constructed. Generating content would require speculating on data that does not exist in the public domain, which would violate the core principles of providing factual and reliable information. Therefore, the requested article cannot be produced at this time.
Chemical Reactivity and Transformation Studies
Hydrolytic Reactivity and Kinetics
The hydrolysis of 2,5-dichlorophenyl benzenesulfonate (B1194179) involves the cleavage of the ester linkage, yielding benzenesulfonic acid and 2,5-dichlorophenol (B122974). The rate and mechanism of this reaction are significantly influenced by pH and the electronic properties of the leaving group.
The hydrolysis of aryl benzenesulfonate esters, including 2,5-dichlorophenyl benzenesulfonate, is markedly dependent on pH. The reaction is significantly accelerated under alkaline conditions. In neutral or acidic media, the compound shows greater stability. nih.gov The enhanced reactivity in the presence of alkali is due to the nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the electron-deficient sulfur atom of the sulfonate group.
The process under basic conditions is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this alkaline hydrolysis can be described by the following kinetic expression:
Rate = kOH [Aryl Benzenesulfonate] [OH⁻]
Where:
kOH is the second-order rate constant for alkaline hydrolysis.
[Aryl Benzenesulfonate] is the concentration of the ester.
[OH⁻] is the concentration of hydroxide ions.
This relationship demonstrates that the degradation rate increases linearly with the concentration of hydroxide ions, highlighting the critical role of pH in the hydrolytic fate of the compound. Studies on similar compounds show that the rate constants increase significantly as the pH moves from neutral to alkaline values. researchgate.net
In the hydrolysis of benzenesulfonate esters, the phenoxide moiety (in this case, the 2,5-dichlorophenoxide ion) acts as the leaving group. The efficiency of the leaving group is a critical determinant of the reaction rate. A good leaving group is one that can stabilize the negative charge it acquires upon departing. This stability is directly related to the acidity of the corresponding phenol (B47542) (the conjugate acid of the leaving group), which is quantified by its pKₐ value.
The relationship between the leaving group's pKₐ and the reaction rate is often described by the Brønsted equation. For a series of related reactions, a linear free-energy relationship, known as a Brønsted plot, can be established. acs.org Generally, a lower pKₐ of the leaving phenol corresponds to a faster hydrolysis rate because the phenoxide ion is more stable and thus a better leaving group. acs.orglibretexts.org
The presence of two electron-withdrawing chlorine atoms on the phenol ring lowers the pKₐ of 2,5-dichlorophenol compared to unsubstituted phenol. This makes the 2,5-dichlorophenoxide ion a relatively good leaving group, facilitating the nucleophilic attack at the sulfur center and resulting in a faster hydrolysis rate compared to phenyl benzenesulfonate. acs.orglibretexts.org
Table 1: Illustrative pKₐ Values and Expected Relative Hydrolysis Rates for Substituted Phenyl Benzenesulfonates
| Leaving Group (Phenol) | pKₐ of Phenol | Expected Relative Hydrolysis Rate |
| Phenol | 9.95 | Baseline |
| 4-Chlorophenol (B41353) | 9.42 | Faster |
| 2,4-Dichlorophenol (B122985) | 7.85 | Significantly Faster |
| 2,5-Dichlorophenol | ~7.5 | Significantly Faster |
| 2,4,6-Trichlorophenol | 6.46 | Very Fast |
Photochemical Transformation Pathways
Photochemical degradation involves the absorption of light energy (specifically UV radiation), which can induce molecular transformations. These pathways are crucial for the environmental fate of this compound, especially in the presence of sunlight and other reactive species.
Direct photolysis of this compound can occur when the molecule absorbs UV radiation, leading to the excitation of its electrons to higher energy states. This excitation can weaken the chemical bonds, primarily the C-O ester bond and the C-Cl bonds, leading to homolytic cleavage.
The primary photochemical degradation steps are proposed as:
Excitation: The molecule absorbs a photon (hν), forming an excited state.
Bond Cleavage: The excited molecule undergoes cleavage of the ester bond to form a 2,5-dichlorophenoxy radical and a benzenesulfonyl radical. Alternatively, dechlorination can occur, breaking a C-Cl bond.
Studies on related compounds like 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D) confirm that UV irradiation effectively initiates their degradation. researchgate.netnih.gov The process often leads to dechlorination and the formation of hydroxylated intermediates as the initial steps in the transformation pathway. researchgate.net
The photodegradation of this compound is significantly enhanced by the presence of photosensitizers or photocatalysts (like TiO₂) which generate Reactive Oxygen Species (ROS) under UV irradiation. researchgate.netnih.gov These highly reactive chemical species are powerful oxidizing agents that can attack and degrade the parent molecule.
The most important ROS in these processes include:
Hydroxyl Radical (•OH): A highly potent and non-selective oxidizing agent with a redox potential of 2.8 V. It is often the primary species responsible for the degradation of organic pollutants. researchgate.netnih.gov It can be generated from the photolysis of water or hydrogen peroxide.
Superoxide Radical (O₂•⁻): Formed from the reaction of photo-generated electrons with dissolved oxygen. It can participate in further reactions to produce other ROS. nih.gov
Sulfate (B86663) Radical (SO₄•⁻): Generated from the UV activation of persulfate (S₂O₈²⁻). It is a strong oxidizing agent that can effectively degrade chlorinated phenols. researchgate.net
The degradation mechanism involving ROS typically proceeds via electrophilic addition of •OH to the aromatic rings, leading to the formation of hydroxylated dichlorobenzenes and hydroxylated benzenesulfonic acids. Subsequent reactions can lead to dechlorination, ring-opening, and eventual mineralization into CO₂, H₂O, and inorganic ions (Cl⁻, SO₄²⁻). researchgate.netnih.gov
Table 2: Key Reactive Oxygen Species (ROS) in Photodegradation
| Reactive Species | Symbol | Typical Generation Method | Role in Degradation |
| Hydroxyl Radical | •OH | UV/H₂O₂; UV/TiO₂ | Primary oxidant, attacks aromatic rings, leads to hydroxylation and ring cleavage. researchgate.net |
| Superoxide Radical | O₂•⁻ | UV/TiO₂ + O₂ | Precursor to other ROS, can initiate oxidation. nih.gov |
| Sulfate Radical | SO₄•⁻ | UV/Persulfate (S₂O₈²⁻) | Strong oxidant, effective for degrading chlorinated and phenolic compounds. researchgate.net |
Oxidative and Reductive Chemical Transformations
Beyond hydrolysis and photolysis, this compound can be transformed through direct oxidative or reductive processes, particularly through Advanced Oxidation Processes (AOPs).
AOPs are designed to generate powerful oxidizing agents, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. researchgate.net Processes such as UV/persulfate and UV/chlorine are highly effective at transforming chlorinated aromatic compounds. researchgate.netnih.gov
Oxidative Transformation: In a UV/persulfate system, both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH) are generated and attack the this compound molecule. The proposed pathway involves:
Hydroxylation of the phenyl or dichlorophenyl ring.
Stepwise dechlorination.
Cleavage of the ester bond.
Aromatic ring opening, leading to the formation of smaller aliphatic acids (e.g., formic acid, acetic acid). researchgate.net
Complete mineralization to inorganic products.
Reductive Transformation: Reductive pathways are less common in typical environmental conditions but can be achieved in the laboratory or in specific anaerobic environments. Reductive dechlorination is a key potential pathway, where a chlorine atom is replaced by a hydrogen atom. This process typically requires a strong reducing agent or specific catalysts. The sulfonate group itself is generally resistant to reduction but can be cleaved under forcing conditions.
Reactions with Oxidizing Agents
Specific studies detailing the reaction of this compound with various oxidizing agents are not extensively documented in publicly available research. However, based on the general chemical stability of its constituent parts—a dichlorinated aromatic ring and a benzenesulfonate group—certain reactivities can be inferred. Both aromatic rings are generally resistant to oxidation under mild conditions. The sulfonate group is highly stable due to the high oxidation state of sulfur (+6).
Degradation would likely require harsh oxidative conditions, such as advanced oxidation processes, which could lead to the breakdown of the aromatic systems. For related compounds like 2,4-dichlorophenol, fungal degradation pathways have been shown to involve hydroxylation and oxidative dechlorination, suggesting that biological systems can initiate oxidative transformations. mdpi.com
Reductive Dechlorination Processes of the Aryl Moiety
Reductive dechlorination is a key transformation process for many chlorinated aromatic compounds, often occurring under anaerobic conditions mediated by microbial communities or through chemical reduction. researchgate.net In this process, a chlorine atom on the aromatic ring is replaced by a hydrogen atom, reducing the compound's toxicity.
While direct research on the reductive dechlorination of this compound is limited, extensive studies on analogous compounds, such as 2,4-dichlorophenol (2,4-DCP), provide significant insight into the potential pathways. nih.gov For 2,4-DCP, anaerobic microbial populations have been shown to preferentially remove the ortho-positioned chlorine, yielding 4-chlorophenol as a major metabolite. nih.gov This dechlorination can be stimulated by the presence of electron donors like H₂ and may be inhibited by compounds like molybdate (B1676688) or the presence of sulfate under certain conditions. nih.gov
Chemical methods have also proven effective. For instance, nano zero-valent iron particles (nZVIs), often enhanced with a palladium catalyst, can efficiently dechlorinate 2,4-DCP. nih.gov This process involves the stepwise removal of chlorine atoms, transforming 2,4-DCP into 2-chlorophenol (B165306) and 4-chlorophenol, and ultimately to phenol. nih.gov The efficiency of this reaction is often pH-dependent, with higher removal rates observed under more acidic conditions. nih.gov
The table below illustrates the typical products observed during the reductive dechlorination of the related compound 2,4-dichlorophenol, which serves as a model for the potential dechlorination of the 2,5-dichlorophenyl moiety.
Table 1: Illustrative Reductive Dechlorination Pathway of 2,4-Dichlorophenol This table is based on data for 2,4-dichlorophenol and serves as an analogy for the potential transformation of the 2,5-dichlorophenyl group.
Mechanistic Investigations of Electrophilic and Nucleophilic Substitution Reactions
The electronic properties of the substituents on both aromatic rings of this compound dictate its reactivity towards electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS)
In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring. youtube.com The substituents already present on the ring determine its reactivity and the position of the incoming electrophile. masterorganicchemistry.com
Reactivity of the 2,5-Dichlorophenyl Ring: This ring is substituted with two chlorine atoms and an oxygen atom from the benzenesulfonate group. Chlorine atoms are deactivating due to their inductive electron withdrawal, but they direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The benzenesulfonate ester group (-O-SO₂-Ar) is also strongly deactivating. The cumulative effect of these groups makes this ring highly unreactive towards electrophilic attack.
Reactivity of the Benzenesulfonyl Ring: This ring is attached to the strongly electron-withdrawing sulfonyl group (-SO₂-OAr). This group is a powerful deactivator and a meta-director. masterorganicchemistry.comsemanticscholar.org
Therefore, electrophilic substitution on either ring of this compound is expected to be extremely difficult and would require very harsh reaction conditions. youtube.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. youtube.comnih.gov
SNAr on the 2,5-Dichlorophenyl Ring: This ring is a potential site for SNAr. The chlorine atoms can act as leaving groups. The reaction is strongly activated by the electron-withdrawing benzenesulfonate group, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov A strong nucleophile could replace one or both of the chlorine atoms.
Nucleophilic Attack at Sulfur: An alternative site for nucleophilic attack is the electrophilic sulfur atom of the sulfonyl group. In this mechanism, a nucleophile attacks the sulfur atom, leading to the cleavage of the sulfur-oxygen bond and displacing the 2,5-dichlorophenoxide anion as the leaving group. This is a common reaction pathway for sulfonate esters.
The table below summarizes the expected directing effects and reactivity for substitution reactions on the two aromatic rings of the molecule.
Table 2: Summary of Substituent Effects on Reactivity
Derivatization and Advanced Chemical Applications
Utilization as a Synthetic Building Block in Organic Synthesis
The robust nature of the benzenesulfonate (B1194179) and benzenesulfonamide (B165840) core makes it an excellent building block in multi-step synthetic pathways. Its chemical stability allows for selective modifications at other positions on the aromatic rings.
While 2,5-dichlorophenyl benzenesulfonate is an ester, its corresponding amide, N-(2,5-dichlorophenyl)benzenesulfonamide, is a key derivative whose synthesis is well-documented. The general and efficient synthesis of N-aryl sulfonamides involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride.
For instance, the preparation of N-(2,5-dichlorophenyl)benzenesulfonamide (I) is achieved by treating benzenesulfonyl chloride with 2,5-dichloroaniline (B50420). The process typically involves boiling the stoichiometric amounts of the reactants, followed by cooling and precipitation in ice-cold water to yield the solid product. nih.gov The resulting sulfonamide can then be purified by recrystallization from a solvent like dilute ethanol. nih.gov
This synthetic strategy is highly modular, allowing for the creation of a diverse library of derivatives. By using a substituted benzenesulfonyl chloride, further functionalization is achieved. A notable example is the synthesis of 4-methyl-N-(2,5-dichlorophenyl)benzenesulfonamide, where 4-methylbenzenesulfonylchloride is reacted with 2,5-dichloroaniline under similar conditions. nih.gov This highlights the utility of the core reaction in producing specifically substituted sulfonamide analogs.
The general synthetic scheme for preparing these sulfonamide derivatives is as follows:
Scheme 1: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide and its 4-methyl analog.Reaction of benzenesulfonyl chloride (or 4-methylbenzenesulfonyl chloride) with 2,5-dichloroaniline.
The sulfonamide linkage serves as a stable and influential functional group that can direct further synthetic transformations, making these compounds valuable intermediates. The presence of the dichlorinated phenyl ring and the benzenesulfonyl group provides multiple sites for potential reactions, such as cross-coupling, nitration, or other electrophilic aromatic substitutions, leading to more complex aromatic structures. The inherent stability of the sulfonamide bond ensures that it remains intact while other parts of the molecule are modified. msu.edu Although benzene (B151609) rings are generally stable, the electronic nature of the sulfonamide group can influence the regioselectivity of subsequent reactions on either aromatic ring. msu.edu
Design and Synthesis of Functionalized Analogs and Heterocyclic Derivatives
The modification of the basic N-(2,5-dichlorophenyl)benzenesulfonamide structure is a key strategy for developing new functional molecules. This includes incorporating the scaffold into larger systems or introducing functionalities to fine-tune chemical reactivity.
The core structure can be expanded into polyaromatic systems. For example, the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides represents a class of compounds where the benzenesulfonyl ring is functionalized with methoxy (B1213986) groups. evitachem.com These modifications can influence the electronic properties and the supramolecular assembly of the compounds. evitachem.com While not directly polyaromatic, these functionalized analogs demonstrate how the core structure can be elaborated. Further reactions, such as coupling the aryl rings to other aromatic systems, could lead to the formation of extended polyaromatic structures.
The synthesis of molecules containing both sulfonate ester and isoxazoline (B3343090) scaffolds demonstrates a strategy for creating bifunctional compounds with potential bioactivity. mdpi.comresearchgate.net In a relevant one-pot synthesis, an alkene sulfonate reacts with a substituted benzaldoxime (B1666162) via 1,3-dipolar cycloaddition to generate a (3-aryl-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate. mdpi.comresearchgate.net This showcases how the benzenesulfonate moiety can be incorporated into heterocyclic systems.
Furthermore, sulfonamide derivatives can be used as starting materials for more complex heterocyclic structures. For example, 2-thiouracil-5-sulfonylchloride can be reacted with various amines to create a range of sulfonamide derivatives. nih.gov These derivatives can then undergo further reactions, such as condensation with aldehydes and ketones, to form thiazole (B1198619) and pyridine (B92270) rings, illustrating a pathway from a simple sulfonamide to complex heterocyclic systems. nih.gov
Structure-Reactivity Relationship (SRR) Studies of Derivatives
The relationship between the chemical structure of these sulfonamide derivatives and their physical and chemical properties is a subject of detailed study. X-ray crystallography has provided significant insights into how different substituents affect the three-dimensional conformation of these molecules.
Below is a data table comparing the structural parameters of N-(2,5-dichlorophenyl)benzenesulfonamide with related derivatives, illustrating the impact of substituents on molecular conformation.
| Compound Name | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |
| N-(2,5-dichlorophenyl)benzenesulfonamide | 66.4 (2) | 73.3 (1) | nih.gov |
| N-(2,4-dichlorophenyl)benzenesulfonamide | -62.1 (3) / 60.7 (3) | 70.8 (1) / 74.8 (1) | nih.gov |
| N-(3,5-dichlorophenyl)benzenesulfonamide | -68.1 (3) | 57.0 (1) | nih.gov |
| N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7 (2) | 40.4 (1) | nih.gov |
| 4-methyl-N-(2,5-dichlorophenyl)benzenesulfonamide | 62.1 (2) | 67.8 (1) | nih.gov |
These structural variations, driven by different substitution patterns, directly influence the intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.govnih.gov For example, the crystal structure of N-(2,5-dichlorophenyl)benzenesulfonamide features chains linked by N-H···O hydrogen bonds, whereas its 4-methyl analog forms dimers through similar interactions. nih.govnih.gov These differences in solid-state architecture can affect physical properties like solubility and melting point.
Influence of Substituent Effects on Chemical Transformations
The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its substituents on both the phenyl and phenoxy rings. The two chlorine atoms on the phenoxy group and any substituents on the benzenesulfonyl moiety dictate the reactivity of the ester, particularly in nucleophilic substitution reactions.
The chlorine atoms are electron-withdrawing groups, which have a pronounced effect on the electrophilicity of the molecule. This electron-withdrawing nature makes the sulfur atom of the sulfonate ester more electron-deficient and, therefore, more susceptible to nucleophilic attack. Kinetic studies on related aryl benzenesulfonates have shown that electron-withdrawing substituents on the leaving group (the phenoxy part) increase the rate of reaction. nih.govacs.orgcdnsciencepub.com In the case of this compound, the two chlorine atoms make the 2,5-dichlorophenoxide a better leaving group compared to an unsubstituted phenoxide.
The position of the chlorine atoms also plays a role. The chlorine at position 2 introduces a steric hindrance effect, which can influence the approach of nucleophiles. This steric hindrance can be particularly significant in reactions where the transition state is crowded.
The reactivity of this compound can be further modulated by introducing substituents on the benzenesulfonyl ring. Electron-donating groups on this ring would decrease the electrophilicity of the sulfur atom, slowing down nucleophilic attack. Conversely, electron-withdrawing groups would enhance the electrophilicity, making the compound more reactive towards nucleophiles.
A study on the pyridinolysis of aryl benzenesulfonates demonstrated that the electronic nature of substituents in the substrate and the nucleophile significantly governs the regioselectivity of the reaction, determining whether the S-O or C-O bond is cleaved. cdnsciencepub.com For this compound, the strong electron-withdrawing character of the dichlorophenoxy group would favor nucleophilic attack at the sulfur atom, leading to S-O bond cleavage.
The table below summarizes the expected influence of substituents on the reactivity of this compound in nucleophilic substitution reactions.
| Substituent Position | Substituent Type | Effect on Reactivity | Rationale |
| 2,5-positions of phenoxy ring | Electron-withdrawing (e.g., Cl) | Increases reactivity | Stabilizes the negative charge on the leaving group (2,5-dichlorophenoxide). |
| Benzenesulfonyl ring | Electron-donating | Decreases reactivity | Reduces the electrophilicity of the sulfur atom. |
| Benzenesulfonyl ring | Electron-withdrawing | Increases reactivity | Enhances the electrophilicity of the sulfur atom. |
Exploration of Bioisosteric Replacements (Chemical Design Perspective)
The 2,5-dichlorophenyl group is a lipophilic and sterically defined moiety. Its replacement with other groups can modulate these properties. For instance, replacing the chlorine atoms with trifluoromethyl (CF3) groups, another common bioisostere for chlorine, would maintain the electron-withdrawing nature but would significantly alter the lipophilicity and steric bulk. nih.gov
Potential bioisosteric replacements for the 2,5-dichlorophenyl group could include:
Other halogenated phenyl rings: Replacing the chlorine atoms with bromine or fluorine would subtly alter the electronic and steric profile.
Heterocyclic rings: A dichlorinated pyridyl or pyrimidinyl ring could mimic the electronic properties and hydrogen bonding capabilities of the dichlorophenyl group.
Alkylated phenyl rings: Replacing the chlorine atoms with methyl or ethyl groups would change the electronic nature from electron-withdrawing to electron-donating and increase lipophilicity.
The choice of a bioisosteric replacement would depend on the specific therapeutic target and the desired changes in the molecule's properties. The table below illustrates some potential bioisosteric replacements for the 2,5-dichlorophenyl group and the anticipated changes in molecular properties.
| Original Group | Bioisosteric Replacement | Anticipated Property Changes |
| 2,5-Dichlorophenyl | 2,5-Difluorophenyl | Reduced lipophilicity, similar electronics |
| 2,5-Dichlorophenyl | 2,5-Bis(trifluoromethyl)phenyl | Increased lipophilicity and steric bulk |
| 2,5-Dichlorophenyl | 2,5-Dimethylphenyl | Increased lipophilicity, change to electron-donating |
| 2,5-Dichlorophenyl | Dichloropyridyl | Introduction of hydrogen bond acceptor, altered polarity |
Applications as Model Compounds for Mechanistic Organic Chemistry
Aryl benzenesulfonates are frequently employed as model compounds in mechanistic organic chemistry to study nucleophilic substitution reactions. nih.govacs.orgcdnsciencepub.comacs.orgacs.org Their well-defined structure and the good leaving group ability of the arylsulfonate group make them excellent substrates for kinetic and mechanistic investigations.
While direct studies specifically utilizing this compound as a model compound are not extensively reported, its structure is well-suited for such investigations. The presence of the two chlorine atoms on the leaving group provides a clear electronic perturbation that can be used to probe the mechanism of a reaction.
For example, in a study of nucleophilic substitution reactions, comparing the reaction rates of a series of substituted phenyl benzenesulfonates, including the 2,5-dichloro derivative, would allow for the determination of a Hammett or Brønsted correlation. nih.govcdnsciencepub.com This would provide valuable information about the transition state of the reaction, such as the degree of bond formation and bond breaking.
The 2,5-dichloro substitution pattern would be particularly useful in dissecting electronic versus steric effects. By comparing the reactivity of this compound with its isomers (e.g., 2,4-dichloro, 3,5-dichloro), one could elucidate the influence of the substituent position on the reaction rate and mechanism.
Furthermore, the clean S-O bond cleavage that is expected for this compound, due to the good leaving group ability of the 2,5-dichlorophenoxide, makes it a suitable substrate for studying the kinetics of concerted versus stepwise nucleophilic substitution mechanisms. The well-defined products of such reactions would facilitate analysis and allow for a clear interpretation of the mechanistic pathway.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
The current academic understanding of 2,5-dichlorophenyl benzenesulfonate (B1194179) is notably limited, with a significant scarcity of dedicated research on this specific isomer. The bulk of available scientific literature focuses on related compounds, from which inferences about its potential properties and behavior are drawn. For instance, its isomer, 2,4-dichlorophenyl benzenesulfonate, is a well-documented compound historically used as an acaricide under the trade name Genite. nih.gov Research on the 2,4-isomer provides data on its physical properties, stability, and a foundational context for its pesticidal applications. nih.govsolubilityofthings.com
Furthermore, structural analogues such as N-(2,5-dichlorophenyl)benzenesulfonamide have been synthesized and characterized, with detailed crystallographic data available that describes its molecular geometry and intermolecular interactions. nih.gov While the core dichlorophenyl group is identical, the sulfonamide linkage (-SO2-NH-) differs from the sulfonate ester linkage (-SO2-O-) in the subject compound, implying differences in chemical reactivity and biological activity.
The broader class of benzenesulfonate and sulfonamide derivatives has attracted considerable interest in medicinal chemistry. nih.govnih.gov Studies on novel benzenesulfonate and sulfonamide scaffolds reveal their potential as anticancer agents, enzyme inhibitors, and antimicrobials, suggesting that the fundamental chemical structure of 2,5-dichlorophenyl benzenesulfonate may possess underexplored biological activity. nih.govktu.edu
Identification of Knowledge Gaps in Research
The most significant knowledge gap is the lack of specific and fundamental data for this compound itself. In stark contrast to its 2,4-isomer, there is a dearth of published information on several key areas:
Synthesis and Characterization: While a synthetic route can be postulated from precursors like 2,5-dichlorophenol (B122974) and benzenesulfonyl chloride, there are no detailed, optimized, and validated synthetic procedures in peer-reviewed literature. google.com Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not readily available.
Physicochemical Properties: Essential data such as melting point, boiling point, solubility in various solvents, and partition coefficient (log P) have not been experimentally determined and published.
Biological Activity: There is no direct research investigating the potential acaricidal, insecticidal, fungicidal, or herbicidal activity of the 2,5-isomer, which would be a logical parallel to the known applications of the 2,4-isomer. nih.gov
Mechanism of Action: Without biological activity data, no studies on its potential mechanisms of action have been undertaken.
Environmental Fate and Degradation: Information regarding its persistence in soil and water, potential for bioaccumulation, and its degradation pathways (photochemical, thermal, metabolic) is completely absent.
Structural Chemistry: Unlike its sulfonamide analogue, no crystallographic data exists for this compound to confirm its solid-state conformation and packing. nih.gov
Proposed Directions for Future Fundamental Chemical Studies
To address the identified knowledge gaps, future research should focus on establishing a baseline of fundamental chemical knowledge for this compound.
Optimized Synthesis: Development of a high-yield, scalable, and well-documented synthetic protocol for the preparation of this compound from 2,5-dichlorophenol and benzenesulfonyl chloride.
Comprehensive Spectroscopic and Physicochemical Characterization:
Thorough analysis using modern spectroscopic techniques (¹H & ¹³C NMR, FT-IR, UV-Vis, and high-resolution mass spectrometry) to create a complete and verifiable dataset.
Systematic measurement of key physical properties, including melting point, solubility, and the octanol-water partition coefficient, to support environmental and biological modeling.
Single-Crystal X-ray Diffraction: Cultivation of single crystals suitable for X-ray crystallography to determine the precise three-dimensional structure. This would allow for direct comparison with related compounds like N-(2,5-dichlorophenyl)benzenesulfonamide and provide insights into how the ester linkage influences molecular conformation. nih.gov
Chemical Stability Studies: Investigation of the compound's hydrolytic stability across a range of pH values (acidic, neutral, and alkaline) to understand its persistence and predict its behavior in different environmental and biological media. This would parallel the known characteristic of the 2,4-isomer, which is hydrolyzed by alkali. nih.gov
Potential for Novel Academic Applications and Derivative Development
Building on a foundation of fundamental data, research can then explore novel applications and the development of derivative compounds.
Agrochemical Screening: The most immediate application to investigate is its potential as an agrochemical. Direct, comparative screening of its acaricidal (mite-killing) activity against the established 2,4-isomer (Genite) and other common pesticides would be a logical first step. Its activity as a fungicide, insecticide, or herbicide should also be explored.
Medicinal Chemistry Scaffolding: The benzenesulfonate scaffold is a recurring motif in compounds designed for therapeutic purposes. nih.gov this compound could serve as a parent compound for the synthesis of a library of derivatives. Modifications to both the dichlorophenyl and benzene (B151609) sulfonate rings could be explored to develop novel candidates for:
Anticancer agents: Research has shown that some quinazoline (B50416) sulfonates exhibit strong cell cycle arrest activity. nih.gov
Enzyme inhibitors: Benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases and tyrosinase. nih.govktu.edu
Materials Science: The rigid structure and presence of aromatic rings suggest potential, albeit speculative, use as a monomer or an additive in the synthesis of specialty polymers, such as polyethersulfones, to modify properties like thermal resistance or refractive index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
